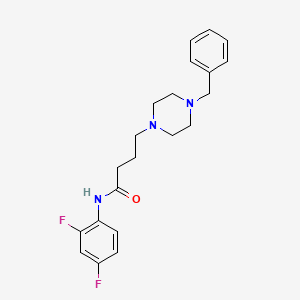
2-(2-Bromoethyl)oxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)oxepine is a chemical compound that belongs to the oxepine family, characterized by a seven-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a bromoethyl group attached to the oxepine ring. The molecular formula of this compound is C8H9BrO, and it has a molecular weight of 201.06 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)oxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1-(benzyl-, oxyaryl-, thioaryl-, and silaaryl)-2-ethynylbenzenes under Brønsted acid or Au(I)-catalysis . The reaction conditions favor the formation of the oxepine ring through regioselective protonation of the alkyne, generating a stable vinyl carbocation intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromoethyl)oxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxepine ring can undergo oxidation to form oxepin oxides or reduction to form dihydrooxepines.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxepines can be formed.
Oxidation Products: Oxepin oxides are the primary products.
Reduction Products: Dihydrooxepines are typically formed.
Applications De Recherche Scientifique
2-(2-Bromoethyl)oxepine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and polycyclic aromatic hydrocarbons.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving oxepine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)oxepine involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxepine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Oxepin: A parent compound with a similar seven-membered ring structure but without the bromoethyl group.
Cyclohexene Oxide: A six-membered ring analog with an oxygen atom, differing in ring size and reactivity.
Dibenzo[b,f]oxepine: A more complex derivative with additional benzene rings, used in medicinal chemistry for its biological activities.
Uniqueness: 2-(2-Bromoethyl)oxepine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various research applications.
Propriétés
Numéro CAS |
832110-93-7 |
|---|---|
Formule moléculaire |
C8H9BrO |
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
2-(2-bromoethyl)oxepine |
InChI |
InChI=1S/C8H9BrO/c9-6-5-8-4-2-1-3-7-10-8/h1-4,7H,5-6H2 |
Clé InChI |
URWRICYJAVWLLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(OC=C1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)

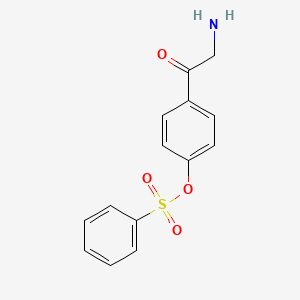
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)

![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
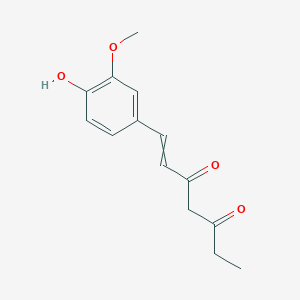
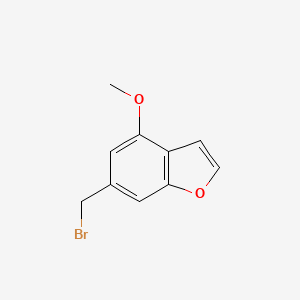
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
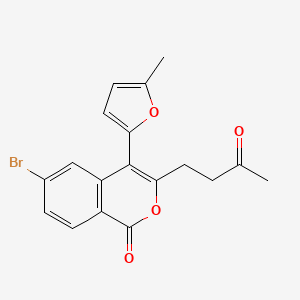
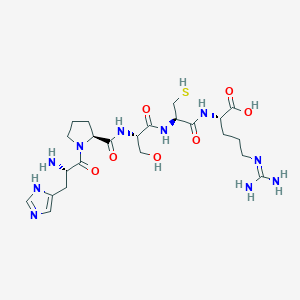
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
